1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Neuroprotective Agent and NMDA Receptor Antagonist
The compound 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has been explored as a neuroprotective agent. It's notably a potent, stereoselective antagonist of the NMDA receptor. This receptor's selective binding to the levo isomer of the compound suggests its potential in treating conditions like ischemic stroke (Moe et al., 1999).
Antidepressant Activity
Research has indicated that derivatives of 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exhibit antidepressant activities. These findings come from studies using animal models like mice in forced swimming tests, highlighting the potential of these compounds in developing new antidepressants (Yuan, 2012).
Antibacterial Activity
The synthesis of derivatives of this compound and their potential as antibacterial agents has also been a subject of study. For instance, certain derivatives have been found to exhibit significant antibacterial activity, suggesting their potential use in combating bacterial infections (Arutyunyan et al., 2017).
Other Applications
Additional research has explored various other applications of this compound and its derivatives. These include the development of tricyclic compounds with anti-influenza virus activity and studies on the pharmacokinetics of novel inhibitors in the treatment of cancer, showcasing the diverse potential of this chemical in various therapeutic areas (Oka et al., 2001); (Teffera et al., 2013).
properties
IUPAC Name |
1-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDNWOMIQSPQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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